N-2-biphenylyl-N'-cyclopropylthiourea
Description
N-2-biphenylyl-N'-cyclopropylthiourea is a thiourea derivative characterized by a biphenylyl group at the N-position and a cyclopropyl group at the N'-position. Thioureas are known for their versatility in medicinal chemistry and materials science due to their hydrogen-bonding capabilities, metal-coordination properties, and diverse biological activities.
Properties
IUPAC Name |
1-cyclopropyl-3-(2-phenylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c19-16(17-13-10-11-13)18-15-9-5-4-8-14(15)12-6-2-1-3-7-12/h1-9,13H,10-11H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCIHHZCBHOGPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NC2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Thiourea Derivatives
Structural and Functional Group Analysis
The table below compares N-2-biphenylyl-N'-cyclopropylthiourea with key analogs, emphasizing structural differences and their implications:
Key Observations :
- Biphenylyl vs.
- Cyclopropyl vs. Alkyl Groups : The cyclopropyl group at N' improves metabolic stability compared to flexible alkyl chains (e.g., neopentyl in ) and may contribute to unique binding modes in enzyme inhibition .
- Functional Group Diversity : Substitutions like cinnamoyl (electron-rich) or cyclopropylcarbonyl (electron-withdrawing) influence electronic properties and reactivity, affecting applications in catalysis or drug design .
Antimicrobial Activity
- This compound is hypothesized to exhibit stronger antimicrobial activity than N-(2,2-dimethylpropyl)-N'-phenylthiourea due to its rigid, planar biphenylyl group, which may facilitate membrane disruption . This contrasts with 1-benzoyl-3-(5-chloro-2-hydroxyphenyl)thiourea (Atis et al., 2012), where electron-withdrawing groups enhance antimicrobial potency .
Metal Coordination
- Unlike N-alkyl/aryl thioureas (e.g., Ozer et al., 2009), which form stable Ni(II)/Cu(II) complexes, the biphenylyl group in the target compound may sterically hinder metal coordination, limiting its use in catalysis .
Anticancer Potential
- The cyclopropyl group in N1-methyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide correlates with moderate anticancer activity . By analogy, the target compound’s cyclopropyl moiety could similarly enhance cytotoxicity, though this requires experimental validation.
Physicochemical Properties
Insights :
Q & A
Q. What are the common synthetic routes for N-2-biphenylyl-N'-cyclopropylthiourea, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves a nucleophilic addition-elimination reaction between a biphenylyl isothiocyanate and cyclopropylamine. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
- Temperature : Reactions are often conducted at 0–25°C to minimize side products .
- Stoichiometry : A 1:1 molar ratio of isothiocyanate to amine is critical for optimal yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) is standard for isolating thioureas .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer :
- X-ray crystallography : Resolves bond lengths (e.g., C=S ~1.68 Å) and dihedral angles (e.g., biphenyl vs. cyclopropyl planes) .
- NMR spectroscopy :
- ¹H NMR : Biphenyl protons appear as multiplets (δ 7.2–7.6 ppm); cyclopropyl protons show characteristic splitting (δ 0.5–1.2 ppm) .
- ¹³C NMR : Thiourea carbonyl (C=S) resonates at δ 175–180 ppm .
- IR spectroscopy : Strong C=S stretching at ~1250 cm⁻¹ .
Q. What are the typical impurities encountered during synthesis, and how are they identified?
- Methodological Answer :
- By-products : Unreacted starting materials (e.g., biphenylyl isothiocyanate) or hydrolyzed thioureas.
- Detection :
- HPLC-MS : Monitors reaction progress and quantifies impurities .
- TLC : Visualizes side products using UV-active spots (Rf values compared to standards) .
Advanced Research Questions
Q. How can contradictions between spectroscopic data and computational models be resolved?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize molecular geometry and calculate NMR/IR spectra for comparison with experimental data. Discrepancies in C=S bond length (e.g., crystallographic vs. DFT) may arise from solvent effects .
- Molecular Dynamics (MD) : Simulate solvent interactions to refine computational predictions .
- Validation : Cross-check with multiple techniques (e.g., Raman spectroscopy for C=S vibrations) .
Q. What strategies optimize the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking studies : Use software like AutoDock to predict binding modes with active sites (e.g., cyclopropyl’s steric effects on receptor fit) .
- SAR analysis : Modify substituents (e.g., biphenyl para-substituents) and assay activity changes .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to refine affinity .
Q. How are multi-step syntheses of thiourea derivatives designed to minimize side reactions?
- Methodological Answer :
- Protecting groups : Temporarily shield reactive amines during biphenyl functionalization .
- Stepwise purification : Isolate intermediates after each step (e.g., biphenylyl isothiocyanate before cyclopropylamine addition) .
- Kinetic control : Use low temperatures to favor thiourea formation over urea by-products .
Data Contradiction Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
